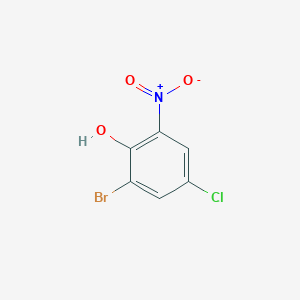

2-Bromo-4-chloro-6-nitrophenol

Descripción general

Descripción

2-Bromo-4-chloro-6-nitrophenol is a chemical compound with the molecular formula C6H3BrClNO3 . It has an average mass of 252.450 Da and a mono-isotopic mass of 250.898483 Da . It appears as a light-yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of 2-Bromo-4-chloro-6-nitrophenol involves several steps . The process begins with the reaction of 2-Bromo-phenol with sodium nitrate in a solution of concentrated sulfuric acid diluted with water . The reaction mixture is then reacted at room temperature for 2 hours and monitored by thin layer chromatography (TLC) until the disappearance of the starting materials .Molecular Structure Analysis

The InChI code for 2-Bromo-4-chloro-6-nitrophenol is 1S/C6H3BrClNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H . This indicates that the molecule consists of a phenol group with bromine, chlorine, and nitro substituents.Physical And Chemical Properties Analysis

2-Bromo-4-chloro-6-nitrophenol has a density of 2.0±0.1 g/cm3, a boiling point of 250.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.7±3.0 kJ/mol and a flash point of 105.0±25.9 °C . The compound has a molar refractivity of 47.3±0.3 cm3, a polar surface area of 66 Å2, and a molar volume of 127.8±3.0 cm3 .Aplicaciones Científicas De Investigación

Environmental Biotechnology

“2-Bromo-4-chloro-6-nitrophenol” is a type of chlorinated nitrophenol (CNP) pollutant. CNPs such as 2-chloro-4-nitrophenol (2C4NP), 2-chloro-5-nitrophenol (2C5NP), 4-chloro-2-nitrophenol (4C2NP), and 2,6-dichloro-4-nitrophenol (2,6-DCNP) have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . These hazardous pollutants have been extensively introduced into our surrounding environments mainly by anthropogenic activities .

Microbial Degradation

A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-chloro-4-nitrophenol (2C4NP) via the 1,2,4-benzenetriol (BT) pathway . This is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . The hnp gene cluster was suspected to be involved in the catabolism of 2C4NP because the hnp genes are significantly upregulated in the 2C4NP-induced strain CNP-8 compared to the uninduced strain .

Enzyme-Catalyzed Copolymerization

It has been reported that 4-Bromo-2-chlorophenol undergoes enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .

Synthesis of 7-Arylbenzo [b] [1,4]oxazin Derivatives

4-Bromo-2-chlorophenol was used as a reagent during the synthesis of 7-arylbenzo [b] [1,4]oxazin derivatives .

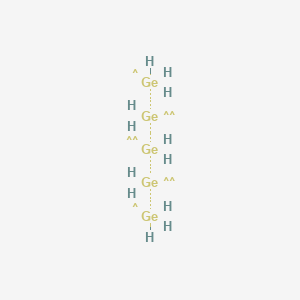

Molecular Simulation Visualizations

Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations of 2-Bromo-4-chloro-6-nitrophenol .

Safety and Hazards

2-Bromo-4-chloro-6-nitrophenol is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse mouth) .

Mecanismo De Acción

Target of Action

Nitro compounds, such as this one, are known to interact with various biological molecules due to their reactivity .

Mode of Action

The mode of action of 2-Bromo-4-chloro-6-nitrophenol is likely through a nucleophilic aromatic substitution reaction . The nitro group on the phenol ring makes the compound susceptible to nucleophilic attack, leading to the substitution of the halogen atoms (bromine and chlorine) on the ring .

Biochemical Pathways

It’s known that nitrophenols can be metabolized by certain bacterial strains via specific degradation pathways . The exact pathways and their downstream effects for this compound remain to be elucidated.

Pharmacokinetics

Its molecular weight is 25245 Da , which is within the range generally favorable for oral bioavailability. It has a density of 2.0±0.1 g/cm3 and a boiling point of 250.1±35.0 °C at 760 mmHg . These properties could influence its absorption and distribution in the body.

Result of Action

Nitrophenols are known to have various biological activities, including potential anti-tumor effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-6-nitrophenol. It is stable under normal conditions but may decompose when exposed to heat or light . It’s also a flammable substance and can react violently with oxidizing agents . These factors should be considered when handling or storing the compound.

Propiedades

IUPAC Name |

2-bromo-4-chloro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBOBTAMSJHELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303225 | |

| Record name | 2-bromo-4-chloro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15969-10-5 | |

| Record name | 15969-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-chloro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

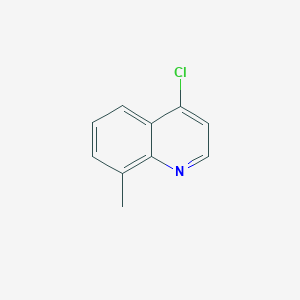

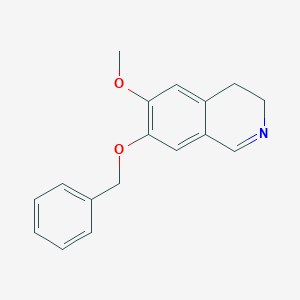

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

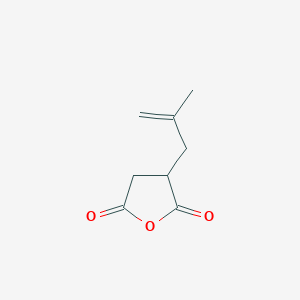

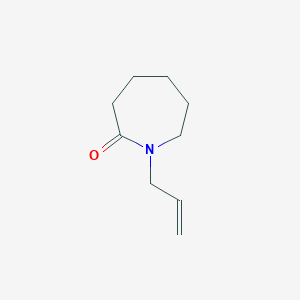

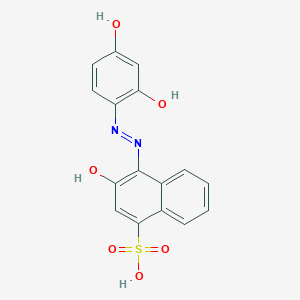

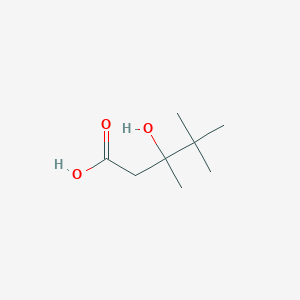

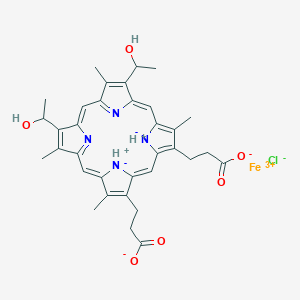

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)